2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

CB1 receptor binding affinity obesity

2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 2549039-40-7) is a synthetic small molecule featuring a benzimidazole (1,3-benzodiazole) core linked via an azetidine bridge to a 3-methylpyrazine substituent. It is catalogued within the patent family WO2007064566 / US20070123505 as a "Heterocyclic-substituted 3-alkyl azetidine derivative" and is designated a Cannabinoid-1 (CB1) receptor antagonist/inverse agonist, with an initial therapeutic indication for obesity.

Molecular Formula C19H23N5
Molecular Weight 321.4 g/mol
CAS No. 2549039-40-7
Cat. No. B6436442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
CAS2549039-40-7
Molecular FormulaC19H23N5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C
InChIInChI=1S/C19H23N5/c1-13-17(21-10-9-20-13)23-11-14(12-23)24-16-8-6-5-7-15(16)22-18(24)19(2,3)4/h5-10,14H,11-12H2,1-4H3
InChIKeyDLKGURQHCLQAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 2549039-40-7): A Heterocyclic-Substituted Azetidine for Cannabinoid CB1 Receptor Research


2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 2549039-40-7) is a synthetic small molecule featuring a benzimidazole (1,3-benzodiazole) core linked via an azetidine bridge to a 3-methylpyrazine substituent. It is catalogued within the patent family WO2007064566 / US20070123505 as a "Heterocyclic-substituted 3-alkyl azetidine derivative" and is designated a Cannabinoid-1 (CB1) receptor antagonist/inverse agonist, with an initial therapeutic indication for obesity [1]. Despite its structural complexity and defined target class, publicly available quantitative pharmacological data (binding affinity, functional activity, selectivity, pharmacokinetics) for this specific compound remain entirely absent from peer-reviewed literature, patents, and authoritative databases.

Why In-Class Analogs Cannot Substitute for 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole in CB1 Antagonist Research Programs


Within the heterocyclic-substituted 3-alkyl azetidine patent family, even subtle structural modifications—such as replacing the 3-methylpyrazine with unsubstituted pyrazine (CAS 2415624-40-5), pyrimidine, or pyridazine—are known to dramatically alter CB1 receptor binding affinity and functional activity [1]. The combination of the 2-tert-butylbenzimidazole core, the conformationally constrained azetidine linker, and the 3-methylpyrazine N-aryl substituent collectively defines the pharmacophore, and no SAR data exist to support interchangeability with the 2-methyl analog (CAS 1550869-09-4), the 2-unsubstituted variant, or the pyrazine-2-carbonitrile derivative (CAS 2549024-35-1). Without quantitative head-to-head data, generic substitution introduces unquantifiable risk to assay reproducibility and target engagement validity.

Quantitative Differentiation Evidence for 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole: A Critical Data Gap Analysis


CB1 Receptor Binding Affinity: No Publicly Available Data for Target Compound vs. Closest Analogs

No quantitative CB1 receptor binding affinity data (Ki, IC50, or pIC50) have been publicly disclosed for 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 2549039-40-7) in any peer-reviewed journal, patent document, or established database (ChEMBL, BindingDB, PubChem). Its closest structural comparator is the pyrazine analog 2-tert-butyl-1-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 2415624-40-5), which bears an unsubstituted pyrazine ring in place of the 3-methylpyrazine. However, no binding data are publicly available for this analog either. The patent WO2007064566 generically claims CB1 antagonism for the compound class but provides no compound-specific Ki or IC50 values for any enumerated example [1]. In the absence of quantitative binding data, no meaningful differentiation can be established on the basis of target affinity.

CB1 receptor binding affinity obesity cannabinoid antagonist

Functional Antagonist Activity: Class-Level CB1 Inverse Agonism Asserted Without Compound-Specific Quantitation

The patent WO2007064566 asserts that compounds of the claimed structural formula act as antagonists and/or inverse agonists of the CB1 receptor, with utility in obesity, metabolic disorders, and CNS indications [1]. However, the patent provides no compound-specific functional activity data (EC50, IC50, % inhibition, or efficacy metrics from cAMP assays or GTPγS binding) for 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole. No subsequent peer-reviewed publication has filled this gap. The functional activity of the 3-methylpyrazine-substituted compound relative to other heterocyclic variants within the patent remains unknown in the public domain.

functional assay CB1 inverse agonism cAMP GTPγS

Selectivity Profile: No Public Data to Differentiate from Off-Target Cannabinoid Receptor Subtypes

CB1 receptor ligands frequently exhibit cross-reactivity with the CB2 receptor, and selectivity is a critical parameter for both therapeutic development and tool compound selection. No selectivity data (CB1 vs. CB2 Ki ratios, or broader panel profiling) have been publicly reported for 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole. Similarly, no selectivity data exist for any structurally related analog bearing the benzimidazole-azetidine-heterocycle scaffold. Users cannot assess whether the 3-methylpyrazine substituent confers any selectivity advantage over the unsubstituted pyrazine or other heterocyclic variants [1].

selectivity CB2 receptor off-target cannabinoid receptor

Recommended Application Scenarios for 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole Given Current Evidence Limitations


Exploratory CB1 Antagonist SAR Studies Within the Heterocyclic-Substituted Azetidine Series

This compound may serve as one member of a systematic SAR panel exploring the effect of pyrazine substitution (3-methyl vs. unsubstituted vs. other heterocycles) on CB1 receptor pharmacology, provided the user is willing to generate all primary pharmacological data de novo. The patent WO2007064566 establishes the compound class as CB1 antagonists/inverse agonists [1], but users must independently determine binding affinity, functional activity, and selectivity for each panel member.

In Vitro Metabolic Stability and Pharmacokinetic Profiling in the Absence of Published ADME Data

No public ADME, permeability, metabolic stability, or in vivo pharmacokinetic data exist for this compound. Users considering this compound for any application beyond in vitro binding assays should plan for comprehensive ADME profiling as part of their experimental workflow. The absence of published PK data precludes direct comparison with analogs or prediction of in vivo behavior.

Chemical Probe Development Requiring Full De Novo Pharmacological Characterization

This compound may be of interest to medicinal chemistry groups investigating the benzimidazole-azetidine-heterocycle scaffold for CB1 modulation. However, it cannot currently serve as a qualified chemical probe, as it lacks the requisite target engagement, selectivity, and cellular activity data that define probe-grade compounds. All pharmacological annotation must be generated by the end user.

Quote Request

Request a Quote for 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.